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Cat. No.: B1594119 Get Quote

An In-Depth Technical Guide to 8-Aminoquinolin-6-ol: Structure, Properties, and Applications

in Modern Research

Introduction
The 8-aminoquinoline scaffold represents a privileged structure in medicinal chemistry, forming

the backbone of therapeutic agents with a vast spectrum of biological activities.[1][2] From its

historical significance in combating malaria to its emerging roles in oncology and

neurodegenerative diseases, this heterocyclic system is a fertile ground for drug discovery.[1]

[3] This guide focuses on a specific, yet highly significant derivative: 8-Aminoquinolin-6-ol. By

incorporating both a hydroxyl and an amino group onto the quinoline core, this molecule

possesses a unique electronic and structural profile, making it a valuable building block and a

subject of interest for its intrinsic properties.

As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a

cohesive guide that explains the causality behind the molecule's behavior and utility. This

document will delve into the core chemical identity of 8-Aminoquinolin-6-ol, explore logical

synthetic strategies, detail its analytical characterization, and provide an in-depth look at its

applications, particularly as a metal-chelating agent that drives its biological activity.

Part 1: Core Chemical Identity and Physicochemical
Properties
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Understanding the fundamental properties of 8-Aminoquinolin-6-ol is the first step toward

harnessing its potential. These characteristics govern its reactivity, solubility, and interactions in

biological and chemical systems.

Structure and Nomenclature
The molecule consists of a quinoline ring system substituted with an amino group at position 8

and a hydroxyl group at position 6. This specific arrangement of a peri-amino group and a

phenolic hydroxyl group is critical to its chemical behavior, particularly its ability to form stable

complexes with metal ions.

IUPAC Name: 8-aminoquinolin-6-ol[4]

CAS Number: 7402-16-6[4][5][6]

Synonyms: 8-amino-6-quinolinol[4][5]

Physicochemical Data
The following table summarizes the key physicochemical properties of 8-Aminoquinolin-6-ol.
These values are essential for experimental design, from dissolving the compound for an assay

to predicting its behavior in different solvent systems.

Property Value Source

Molecular Formula C₉H₈N₂O [4][6]

Molecular Weight 160.17 g/mol [4][6]

Physical Form Solid [5]

XLogP3 (Computed) 1.4 [4]

Hydrogen Bond Donor Count 2 [4]

Hydrogen Bond Acceptor

Count
3 [4]

InChIKey
XSAFKWKVRFZBMP-

UHFFFAOYSA-N
[4][5]
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Solubility and Stability
Based on its structure, which includes both aromatic rings and polar functional groups (-NH₂

and -OH), 8-Aminoquinolin-6-ol is expected to be soluble in organic polar solvents like DMSO

and ethanol.[7] Its solubility in aqueous solutions is likely pH-dependent due to the basicity of

the amino group and the acidity of the hydroxyl group.

For long-term storage, the compound should be kept in a dark place under an inert atmosphere

at room temperature to prevent degradation from light and oxidative processes.[5]

Part 2: Synthesis and Reactivity
While specific, peer-reviewed syntheses for 8-Aminoquinolin-6-ol are not abundantly

documented, a logical synthetic route can be devised based on well-established named

reactions for quinoline synthesis. The choice of starting materials is critical and is dictated by

the final substitution pattern desired.

Proposed Synthetic Pathway: The Skraup Reaction
The Skraup synthesis is a cornerstone of quinoline chemistry, enabling the construction of the

quinoline core from an aniline, glycerol, an oxidizing agent, and sulfuric acid.[8][9][10] To

produce 8-Aminoquinolin-6-ol, a substituted aniline is required that already contains the

necessary precursors for the final amino and hydroxyl groups. A plausible starting material is 2-

nitro-4-aminophenol.

The causality here is that the amino group of the 2-nitro-4-aminophenol will direct the

cyclization, while the nitro group can be reduced to the desired 8-amino group in a subsequent

step. The hydroxyl group at position 4 of the starting material will become the hydroxyl group at

position 6 of the quinoline product.

2-Nitro-4-aminophenol
+ Glycerol

Skraup Reaction
(H₂SO₄, Oxidizing Agent)

Reactants 6-Hydroxy-8-nitroquinolineCyclization Reduction
(e.g., Sn/HCl or H₂/Pd-C)

Intermediate 8-Aminoquinolin-6-ol
(Crude Product)

Reduction Purification
(Chromatography/Recrystallization)

Workup Pure ProductFinal Step

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 8-Aminoquinolin-6-ol via the Skraup reaction.
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Hypothetical Experimental Protocol (Skraup Synthesis)
This protocol is a self-validating system; successful synthesis of the intermediate and final

product would be confirmed by the analytical methods described in Part 3.

Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a flask

containing 2-nitro-4-aminophenol and an oxidizing agent (e.g., nitrobenzene or arsenic

pentoxide).

Addition of Glycerol: Slowly add glycerol to the mixture with vigorous stirring. The reaction is

highly exothermic and must be controlled.

Heating: Heat the reaction mixture to approximately 120-130°C for several hours until the

initial vigorous reaction subsides.

Workup: Cool the mixture and carefully pour it into a large volume of water to dilute the acid.

Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude 6-

hydroxy-8-nitroquinoline. Filter and wash the solid.

Reduction: Suspend the crude intermediate in ethanol or acetic acid. Add a reducing agent,

such as tin powder and concentrated HCl, and heat the mixture.[11] Alternatively, catalytic

hydrogenation (H₂ over Pd/C) can be used.

Isolation: After the reduction is complete (monitored by TLC), filter the reaction mixture. If an

acid was used, neutralize the filtrate to precipitate the crude 8-Aminoquinolin-6-ol.

Purification: Purify the crude product by column chromatography on silica gel or by

recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure

compound.

Core Reactivity
The reactivity of 8-Aminoquinolin-6-ol is dictated by its three primary functional regions:

The Chelating Core: The nitrogen of the quinoline ring and the nitrogen of the 8-amino group

work in concert to form a stable five-membered ring when coordinating with a metal ion. This

bidentate chelation is the foundation for many of its applications.[9][12]
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The Amino Group: The 8-amino group is nucleophilic and can undergo reactions typical of

anilines, such as acylation to form amides. This is a common strategy to create derivatives

for use as fluorescent probes or to modify biological activity.[11][13]

The Phenolic Hydroxyl Group: The 6-hydroxyl group is weakly acidic and can be

deprotonated. It also activates the aromatic ring towards electrophilic substitution.

Part 3: Spectroscopic and Analytical
Characterization
Confirming the identity and purity of a synthesized compound is paramount. A combination of

spectroscopic techniques provides a complete picture of the molecule's structure.

Crude Product Purification Pure Compound

Mass Spec
(Confirm MW)

IR Spec
(Functional Groups)

NMR (¹H, ¹³C)
(Confirm Structure)

Characterized
Product

Click to download full resolution via product page

Caption: Standard analytical workflow for the characterization of a synthesized organic

compound.

Expected Spectroscopic Signatures
Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a clear

molecular ion (M⁺) peak at m/z = 160, corresponding to the molecular weight of the
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compound.[4] A significant fragment at m/z = 131 is also reported, likely corresponding to the

loss of the -CHO group.[4]

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional

groups. Expected absorption bands would include:

~3400-3300 cm⁻¹: N-H stretching vibrations (from the amino group).

~3300-3200 cm⁻¹ (broad): O-H stretching vibration (from the hydroxyl group).

~1620-1580 cm⁻¹: C=N and C=C stretching vibrations of the quinoline ring.

~1250 cm⁻¹: C-O stretching of the phenol.

¹H NMR Spectroscopy: The proton NMR spectrum would give precise information about the

electronic environment of each proton. In a solvent like DMSO-d₆, one would expect:

Aromatic Region (δ 7.0-8.5 ppm): Multiple signals (doublets, triplets, or doublet of

doublets) corresponding to the 5 protons on the quinoline ring.

Hydroxyl Proton (δ ~9.5 ppm): A broad singlet for the -OH proton.

Amino Protons (δ ~5.0-6.0 ppm): A broad singlet for the -NH₂ protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the carbon skeleton,

showing 9 distinct signals for the 9 carbon atoms in the aromatic system.

Part 4: Key Applications and Mechanisms of Action
The utility of 8-Aminoquinolin-6-ol and its derivatives stems almost entirely from its structure

as a potent bidentate chelating agent. This ability to bind metal ions is the mechanistic linchpin

for its diverse applications in drug discovery and analytical chemistry.
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Drug Discovery Analytical Chemistry
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Caption: The 8-aminoquinoline scaffold serves as a versatile platform for multiple applications.

Application 1: A Progenitor for Drug Discovery
The 8-aminoquinoline core is a validated pharmacophore. While 8-Aminoquinolin-6-ol itself is

not a drug, it serves as a crucial building block and structural analogue for several classes of

therapeutic agents.

Antimalarial Agents: This is the most celebrated application. The drug primaquine is an 8-

aminoquinoline derivative and remains essential for the radical cure of relapsing Plasmodium

vivax and P. ovale malaria.[3][11] Its mechanism is believed to involve interference with the

parasite's mitochondrial function, leading to the generation of damaging oxidative stress.[3]

Anticancer Agents: Emerging research has shown that 8-aminoquinoline derivatives can

function as potent anticancer agents.[14] The mechanism often involves the chelation of

intracellular copper. The resulting complex can engage in redox cycling, producing reactive

oxygen species (ROS) that induce oxidative stress and trigger apoptosis (programmed cell

death) selectively in cancer cells.[14]

Neuroprotective Agents: The "metal hypothesis" of Alzheimer's disease posits that

dysregulation of metal ions like copper and zinc contributes to the aggregation of amyloid-β

(Aβ) protein, a key pathological hallmark.[15] 8-Aminoquinoline derivatives are being

investigated as metal-ion modulators that can chelate these excess metal ions, preventing

Aβ aggregation and reducing oxidative damage.[12][15]
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Application 2: Fluorescent Probes for Metal Ion Sensing
Many quinoline derivatives are weakly fluorescent on their own. However, upon chelation with

certain metal ions (notably d-block metals like Zn²⁺), their fluorescence can increase

dramatically.[9] This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), is the

basis for their use as "turn-on" fluorescent sensors.

The causality is that in the free ligand, photoinduced electron transfer (PET) can quench

fluorescence. Upon binding a metal ion, this PET process is inhibited, and the rigidity of the

molecule increases, leading to a significant enhancement of fluorescence emission.[9]

Derivatives of 8-aminoquinoline are particularly popular for detecting Zn²⁺ in biological and

environmental samples.[13][16]

Generalized Protocol for Metal Ion Sensing
Probe Preparation: Prepare a stock solution of the 8-aminoquinoline derivative probe in a

suitable solvent like DMSO.

Buffer Preparation: Prepare an aqueous buffer solution at a pH relevant to the sample being

tested (e.g., HEPES for biological samples).

Calibration: Create a series of standards with known concentrations of the target metal ion in

the buffer. Add a small, fixed amount of the probe stock solution to each standard.

Measurement: Measure the fluorescence intensity of each standard using a fluorometer, with

excitation and emission wavelengths optimized for the specific probe-metal complex.

Sample Analysis: Add the same amount of probe to the unknown sample and measure its

fluorescence intensity under the same conditions.

Quantification: Determine the metal ion concentration in the unknown sample by comparing

its fluorescence intensity to the calibration curve.

Conclusion
8-Aminoquinolin-6-ol is more than just a catalog chemical; it is a molecule of significant

potential rooted in its fundamental chemical structure. Its defining feature—the ability to act as

a potent bidentate chelating agent—is the common mechanistic thread that links its diverse
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and powerful applications. From providing the foundational scaffold for life-saving antimalarial

drugs to enabling the sensitive detection of metal ions in complex environments, the 8-

aminoquinoline core continues to be a subject of intense and fruitful research. This guide has

provided a framework for understanding its properties, synthesis, and utility, offering

researchers and drug development professionals a comprehensive view of this versatile and

valuable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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